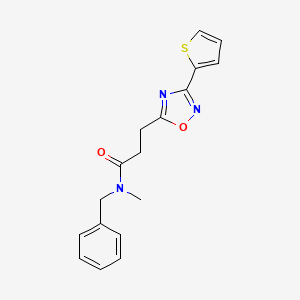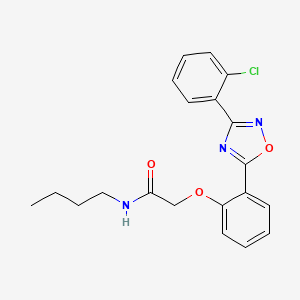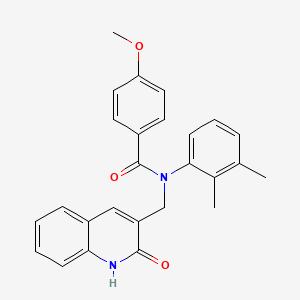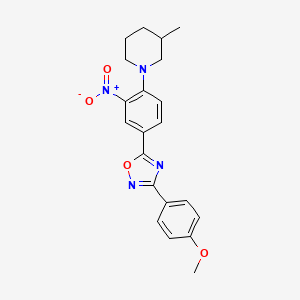![molecular formula C24H26N4O B7709494 4-(tert-butyl)-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7709494.png)
4-(tert-butyl)-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(tert-butyl)-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide” is a complex organic molecule that contains several functional groups including a tert-butyl group, a pyrazoloquinoline group, and a benzamide group . These groups are common in many pharmaceuticals and could imply a variety of potential uses.
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The pyrazolo[3,4-b]quinoline group, for example, is a bicyclic structure consisting of a pyrazole ring fused with a quinoline .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the conditions and the reagents used. The presence of the benzamide group could make it susceptible to hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For instance, compounds with a tert-butyl group often have increased hydrophobicity compared to their non-tert-butyl counterparts .Wissenschaftliche Forschungsanwendungen
Organic Synthesis: Pinacol Boronic Esters
Pinacol boronic esters serve as valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation remains less explored. However, recent research has reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach . This advancement opens up new avenues for the synthesis of complex molecules.
Biologically Active Compounds: Crizotinib Intermediate
The compound tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate (1) plays a crucial role in the synthesis of biologically active compounds, including crizotinib. Crizotinib is an FDA-approved drug used to treat non-small cell lung cancer (NSCLC) by inhibiting ALK and ROS1 kinases .
Medicinal Chemistry: tert-butyl (3-(4-(3-aminopropyl)piperazin-1-yl)propyl)carbamate
This compound, with its tert-butyl group, has potential applications in medicinal chemistry. Its structure suggests it could be a useful scaffold for designing novel drugs or targeting specific receptors .
Stereochemistry and Nomenclature
The tert-butyl group is a fascinating topic in organic chemistry. It is often used as a substituent in cyclic compounds. For instance, naming a compound with a tert-butyl substituent involves considering its position and stereochemistry. The IUPAC nomenclature rules guide the correct naming, ensuring clarity and consistency .
Chemical Transformations and Biocatalysis
Beyond its synthetic utility, the tert-butyl group has implications in biosynthetic and biodegradation pathways. Researchers have explored its use in chemical transformations and even its potential application in biocatalytic processes .
Total Synthesis of Natural Products
The protodeboronation strategy has been employed in the formal total synthesis of natural products such as δ-®-coniceine and indolizidine 209B. These achievements highlight the compound’s versatility and its role in constructing complex molecular architectures .
Wirkmechanismus
Eigenschaften
IUPAC Name |
4-tert-butyl-N-(1-propylpyrazolo[3,4-b]quinolin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O/c1-5-14-28-22-19(15-17-8-6-7-9-20(17)25-22)21(27-28)26-23(29)16-10-12-18(13-11-16)24(2,3)4/h6-13,15H,5,14H2,1-4H3,(H,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDNUULYLAXIMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4=CC=C(C=C4)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[5-(naphthalen-1-ylmethylsulfanyl)-4-phenyl-1,2,4-triazol-3-yl]pyridine](/img/structure/B7709441.png)


![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7709462.png)



![N-(3-chloro-4-methylphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7709481.png)
![3,4-dimethoxy-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B7709488.png)

